1-(Difluorophenylmethyl)-3,5-difluorobenzene

Übersicht

Beschreibung

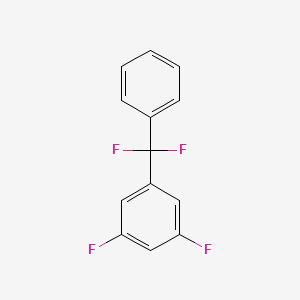

1-(Difluorophenylmethyl)-3,5-difluorobenzene is an organic compound characterized by the presence of difluoromethyl and difluorobenzene groups

Vorbereitungsmethoden

The synthesis of 1-(Difluorophenylmethyl)-3,5-difluorobenzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with aromatic compounds under specific conditions to introduce the difluoromethyl group . Industrial production methods often employ metal-based catalysts to facilitate the reaction, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(Difluorophenylmethyl)-3,5-difluorobenzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzoic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

1-(Difluorophenylmethyl)-3,5-difluorobenzene has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, which is crucial in drug design. Specifically, research indicates that difluoromethylated compounds can enhance the lipophilicity and bioavailability of drugs. For example, the difluoromethyl group has been shown to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds .

Case Study: Entrectinib

A notable application is in the development of Entrectinib, a selective inhibitor used for treating solid tumors with NTRK gene fusion. The incorporation of difluorophenylmethyl groups into drug candidates like Entrectinib has been linked to improved therapeutic efficacy .

Synthesis and Reaction Pathways

This compound serves as an intermediate in various synthetic pathways. Its reactivity allows it to participate in difluoromethylation reactions, which are essential for synthesizing complex organic molecules.

Synthesis Table:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C catalyst in ethanol at room temperature | 46% |

| Difluoromethylation | Copper-mediated reaction with aryl iodides | Variable |

| Enantioselective oxidation | Key step in producing biologically active compounds | High |

These reactions highlight the compound's versatility as a building block in organic synthesis.

Material Science

In material science, this compound is utilized for developing advanced materials with desirable properties such as thermal stability and chemical resistance. The fluorinated structure enhances the material's durability and performance under harsh conditions.

Applications:

- Coatings: The compound can be used in formulating coatings that require high resistance to solvents and chemicals.

- Polymers: It is also explored as a modifier for polymer matrices to improve their mechanical properties.

Wirkmechanismus

The mechanism by which 1-(Difluorophenylmethyl)-3,5-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(Difluorophenylmethyl)-3,5-difluorobenzene can be compared with other similar compounds, such as:

1-(Trifluoromethyl)-3,5-difluorobenzene: This compound has an additional fluorine atom, which can influence its reactivity and biological activity.

1-(Difluoromethyl)-4-fluorobenzene: The position of the fluorine atoms in this compound differs, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific arrangement of difluoromethyl and difluorobenzene groups, which confer distinct chemical and biological properties .

Biologische Aktivität

1-(Difluorophenylmethyl)-3,5-difluorobenzene (DFPM-3,5-DFB) is a fluorinated aromatic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

The molecular formula of DFPM-3,5-DFB is C13H8F4, with a molecular weight of 240.2 g/mol. The compound features a difluorophenyl group attached to a benzyl moiety that contains two additional fluorine atoms on the benzene ring. This unique structure enhances its stability and alters its interaction profile in biological systems compared to non-fluorinated analogs.

Antiviral Properties

Recent studies have highlighted the antiviral potential of DFPM-3,5-DFB, particularly as an HIV-1 protease inhibitor. The incorporation of fluorine atoms in the structure has been shown to enhance lipophilicity and improve drug penetration into the central nervous system (CNS). For instance, a study reported an inhibitor derived from DFPM-3,5-DFB exhibiting an IC50 value of 0.017 nM against HIV-1, demonstrating over 150-fold potency enhancement compared to standard protease inhibitors .

Proteomics Research

DFPM-3,5-DFB has been noted for its applications in proteomics research. Fluorinated compounds often exhibit altered biological properties, which can enhance metabolic stability and bioavailability. This makes DFPM-3,5-DFB valuable in drug design and development.

The presence of multiple fluorine atoms influences how DFPM-3,5-DFB interacts with enzymes or receptors. These interactions can enhance selectivity and potency compared to non-fluorinated counterparts. Ongoing research aims to elucidate these mechanisms further, focusing on how structural modifications affect biological outcomes.

Synthesis

The synthesis of DFPM-3,5-DFB typically involves several steps that leverage its unique chemical properties. The synthetic pathway includes reactions that introduce fluorine substituents while maintaining the integrity of the aromatic systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DFPM-3,5-DFB, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Difluorobenzyl chloride | C7H5ClF2 | Chloride substituent; reactive halide |

| 4-Fluoro-2-methylphenol | C7H7F | Contains one fluorine; different reactivity |

| 2,6-Difluoroaniline | C6H5F2N | Amino group present; used in dye synthesis |

| N-Ethyl-4,5-difluoroaniline | C10H12F2N | Contains ethyl group; potential pharmaceutical applications |

DFPM-3,5-DFB stands out due to its specific arrangement of four fluorine atoms across two distinct aromatic systems, enhancing its chemical stability and modifying its interaction profile in biological systems compared to similar compounds.

Case Study 1: Antiviral Activity

In a comparative study involving various inhibitors targeting HIV-1 protease, DFPM-3,5-DFB-derived compounds showed superior antiviral activity against both wild-type and drug-resistant variants. The study indicated that the structural modifications incorporating difluoro groups significantly enhanced binding affinity and inhibitory potency .

Case Study 2: Proteomics Applications

Research utilizing DFPM-3,5-DFB in proteomics demonstrated its ability to stabilize proteins under varying conditions. This property was particularly beneficial in studying protein interactions and dynamics within cellular environments.

Eigenschaften

IUPAC Name |

1-[difluoro(phenyl)methyl]-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-11-6-10(7-12(15)8-11)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZCSGQJEJTWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.